Cas no 27112-32-9 (N-(4-Bromophenyl)-N'-methoxyurea)
N-(4-Bromophenyl)-N'-methoxyurea Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-(4-bromophenyl)-N'-methoxy-
- Desmethyl-metobromuron
- 1-(4-bromophenyl)-3-methoxyurea
- Urea, 1-(p-bromophenyl)-3-methoxy- (8CI); N-(4-Bromophenyl)-N'-methoxyurea; 1-(4-Bromophenyl)-3-methoxyurea; 1-(p-Bromophenyl)-3-methoxyurea; Metobromuron-N-desmethyl
- 1-(p-bromophenyl)-3-methoxyurea
- N-(4-Bromophenyl)-N'-methoxyurea
- EN300-3549429
- NS00067575
- R1 Deymethyl-metobromuron
- 27112-32-9
- DTXSID401021897
- SCHEMBL10758900
- AKOS002684722
- Metobromuron-N-desmethyl
-
- MDL: MFCD02173458
- Inchi: 1S/C8H9BrN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
- InChI Key: NPLWLNIXIWUSKD-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(Br)C=C1)C(NOC)=O
Computed Properties
- Exact Mass: 243.98474Da
- Monoisotopic Mass: 243.98474Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.4Ų
N-(4-Bromophenyl)-N'-methoxyurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B103845-100mg |
N-(4-Bromophenyl)-N'-methoxyurea |
27112-32-9 | 100mg |
$ 190.00 | 2023-04-19 | ||
| TRC | B103845-500mg |
N-(4-Bromophenyl)-N'-methoxyurea |
27112-32-9 | 500mg |
$ 873.00 | 2023-04-19 | ||
| TRC | B103845-1g |
N-(4-Bromophenyl)-N'-methoxyurea |
27112-32-9 | 1g |
$ 1240.00 | 2022-06-07 | ||
| TRC | B103845-1000mg |
N-(4-Bromophenyl)-N'-methoxyurea |
27112-32-9 | 1g |
$ 1499.00 | 2023-04-19 | ||
| Enamine | EN300-3549429-0.05g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 0.05g |
$232.0 | 2025-03-18 | |
| Enamine | EN300-3549429-0.1g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 0.1g |
$347.0 | 2025-03-18 | |
| Enamine | EN300-3549429-0.25g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 0.25g |
$494.0 | 2025-03-18 | |
| Enamine | EN300-3549429-0.5g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 0.5g |
$780.0 | 2025-03-18 | |
| Enamine | EN300-3549429-1.0g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 1.0g |
$999.0 | 2025-03-18 | |
| Enamine | EN300-3549429-2.5g |
1-(4-bromophenyl)-3-methoxyurea |
27112-32-9 | 95.0% | 2.5g |
$1959.0 | 2025-03-18 |
N-(4-Bromophenyl)-N'-methoxyurea Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on N-(4-Bromophenyl)-N'-methoxyurea
Introduction to N-(4-Bromophenyl)-N'-methoxyurea (CAS No. 27112-32-9)
N-(4-Bromophenyl)-N'-methoxyurea, a compound with the chemical formula C8H8BNO2, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is characterized by its 4-bromophenyl group and a methoxyurea moiety, which contribute to its unique chemical properties and reactivity. With a CAS number of 27112-32-9, it has garnered attention for its potential applications in synthesizing various bioactive molecules.
The 4-bromophenyl group is a key feature of this compound, providing a reactive site for further functionalization. This aromatic ring system is commonly found in many pharmacologically active agents due to its ability to interact with biological targets. The bromine atom attached to the phenyl ring enhances electrophilicity, making it a versatile intermediate in organic synthesis. This property has been exploited in the development of novel therapeutic agents targeting various diseases.
The methoxyurea moiety in N-(4-Bromophenyl)-N'-methoxyurea adds another layer of complexity to its chemical behavior. Urea derivatives are well-known for their role in drug design, often serving as pharmacophores in medicinal chemistry. The methoxy group introduces a slight electron-donating effect, which can influence the compound's solubility and metabolic stability. These characteristics make it an attractive building block for designing molecules with improved pharmacokinetic profiles.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. N-(4-Bromophenyl)-N'-methoxyurea has been explored as a potential lead compound in this context. Its structural features suggest that it may interact with receptors or enzymes involved in neurotransmission. Preliminary studies have indicated that derivatives of this compound exhibit promising activity in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The synthesis of N-(4-Bromophenyl)-N'-methoxyurea involves multi-step organic reactions that highlight the compound's synthetic utility. The bromination of phenol derivatives followed by condensation with methoxymethanimine yields this compound efficiently. Such synthetic pathways are crucial for producing libraries of compounds for high-throughput screening, a common practice in drug discovery pipelines. The availability of this intermediate allows researchers to rapidly explore diverse structural modifications, enhancing the chances of identifying novel therapeutic candidates.
Advances in computational chemistry have further accelerated the exploration of N-(4-Bromophenyl)-N'-methoxyurea's potential applications. Molecular modeling studies have been conducted to understand its binding interactions with biological targets at an atomic level. These studies have provided insights into how structural modifications can optimize binding affinity and selectivity. Such computational approaches are indispensable in modern drug design, complementing experimental efforts and reducing the time and cost associated with lead optimization.
The agrochemical industry has also shown interest in N-(4-Bromophenyl)-N'-methoxyurea due to its structural similarity to known herbicides and pesticides. Its 4-bromophenyl group and methoxyurea moiety are reminiscent of molecules that exhibit potent biological activity against plant pathogens. Research is ongoing to evaluate whether this compound or its derivatives can serve as effective agents for crop protection without adverse environmental impacts. This dual potential in pharmaceuticals and agrochemicals underscores the versatility of this chemical entity.
In conclusion, N-(4-Bromophenyl)-N'-methoxyurea (CAS No. 27112-32-9) is a multifaceted compound with significant implications in both medicinal chemistry and agricultural science. Its unique structural features, including the 4-bromophenyl group and methoxyurea moiety, make it a valuable intermediate for synthesizing bioactive molecules. Recent research highlights its potential in addressing neurological disorders and its utility as a building block for developing novel agrochemicals. As our understanding of its properties continues to grow, so too will its applications across various scientific domains.
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